2,3-Dimethylphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPNBNGNPLXMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608876 | |

| Record name | (2,3-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30981-98-7 | |

| Record name | (2,3-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylacetic acid, a derivative of phenylacetic acid, is a compound of interest in medicinal chemistry and drug development due to its structural similarity to known active molecules. A thorough understanding of its physical and chemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(2,3-dimethylphenyl)acetic acid[1][2] |

| Synonyms | 2,3-dimethylbenzeneacetic acid |

| CAS Number | 30981-98-7[1][2] |

| Molecular Formula | C10H12O2[1][2] |

| Molecular Weight | 164.20 g/mol [1][2] |

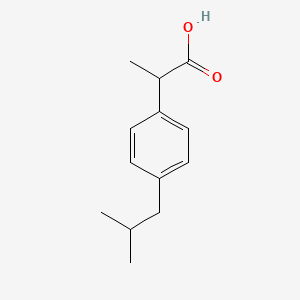

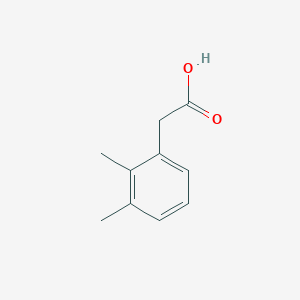

| Chemical Structure |  |

Physical Properties

Table 1: Physical Properties of Dimethylphenylacetic Acid Isomers

| Property | This compound (Predicted/Supplier) | 2,5-Dimethylphenylacetic acid (Experimental) | 3,5-Dimethylphenylacetic acid (Experimental) |

| Melting Point | Not available | 128-130 °C[4] | Not available |

| Boiling Point | Not available | 293.4 ± 9.0 °C at 760 mmHg[4] | Not available |

| Appearance | White Powder[2][3] | Crystalline Powder | Not available |

Chemical Properties

Table 2: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| pKa | Not experimentally determined. Predicted to be acidic due to the carboxylic acid group. | - |

| LogP (XLogP3) | 2.3[1] | Computed |

| Solubility | Insoluble in cold water.[5] Soluble in organic solvents. | Supplier Data |

Spectral Data

Specific experimental spectral data for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure. For comparison, spectral data for the isomeric 2,4-dimethylphenylacetic acid shows the following characteristic peaks:

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) = 6.96-7.08 (m, 3H), 3.61 (s, 2H), 2.29 (s, 3H), 2.27 (s, 3H).[6]

-

¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00.[6]

The IR spectrum of a phenylacetic acid derivative will typically show a strong C=O stretching vibration for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretching band from 2500-3300 cm⁻¹. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical and chemical properties of a solid organic acid like this compound.

Determination of Melting Point using a Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.[7][8][9]

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, if the sample is not a fine powder)

-

The solid sample of this compound

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound in an aqueous medium.[10][11][12][13][14]

Materials:

-

Analytical balance

-

Glass vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm pore size)

-

UV-Vis spectrophotometer or HPLC system for quantification

-

The solid sample of this compound

-

Distilled or deionized water (or a buffer of a specific pH)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of the solid this compound to a glass vial. The excess solid ensures that the solution becomes saturated.

-

Addition of Solvent: Add a known volume of the aqueous solvent (e.g., water or buffer) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For finer particles, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Measure the absorbance (using UV-Vis spectrophotometry) or the peak area (using HPLC) of the diluted sample and the standard solutions.

-

Construct a calibration curve from the data of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.

-

-

Calculation: Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid by potentiometric titration with a strong base.[15][16][17][18]

Materials:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Volumetric flasks and pipettes

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

The sample of this compound

-

Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)

-

Standard pH buffers for calibration

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the acid solution.

-

Titration:

-

Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly (approaching the equivalence point), add smaller increments of the titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Determine the volume of NaOH added at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Logical Workflow Visualization

As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates a logical workflow for determining a key physicochemical parameter, the octanol-water partition coefficient (LogP), which is crucial for predicting the pharmacokinetic properties of a drug candidate.

Caption: Workflow for the determination of the octanol-water partition coefficient (LogP).

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound. While specific experimental data for this particular isomer are limited, the provided information on related compounds and detailed experimental protocols offer a solid foundation for researchers. The methodologies outlined will enable scientists to accurately determine the key physicochemical parameters necessary for advancing research and development involving this compound. Further experimental investigation is warranted to fully characterize this compound and explore its potential biological activities.

References

- 1. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. rsc.org [rsc.org]

- 5. Affordable Price Alpha Alpha Dimethyl Phenyl Acetic Acid, High Quality Commercial Grade Chemical [suryalifesciencesltd.com]

- 6. rsc.org [rsc.org]

- 7. westlab.com [westlab.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

2,3-Dimethylphenylacetic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid. It details the compound's fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific biological activities and detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide furnishes spectroscopic data for closely related isomers to aid in characterization. Furthermore, it outlines general synthetic approaches for phenylacetic acid derivatives that can be adapted for the preparation of the 2,3-dimethyl substituted analogue. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in various scientific and drug development endeavors.

Chemical Identity and Properties

This compound is a solid organic compound. Its core structure consists of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an acetic acid group attached to the ring.

| Property | Value | Reference |

| CAS Number | 30981-98-7 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| IUPAC Name | 2-(2,3-dimethylphenyl)acetic acid | [1] |

| Synonyms | 2,3-dimethylbenzeneacetic acid, (2,3-dimethylphenyl)acetic acid | [1] |

| Physical Form | Powder | [2] |

| Color | White | [2] |

Synthesis and Experimental Protocols

A potential synthetic workflow, adapted from general procedures for related compounds, is proposed below.

Caption: Proposed synthetic workflow for this compound.

Note: This proposed synthesis is based on general chemical principles and would require optimization of reaction conditions, such as solvent, temperature, and reaction time.

Analytical Characterization

Spectroscopic data for this compound is not extensively published. However, data from its isomers, such as 2,4-Dimethylphenylacetic acid and 2,5-Dimethylphenylacetic acid, can provide valuable reference points for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a related isomer, 2,4-Dimethylphenylacetic acid, in CDCl₃ shows characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the two methyl groups.[3]

Expected ¹H NMR signals for this compound:

-

Aromatic protons: Multiplets in the aromatic region (approx. 6.9-7.2 ppm).

-

Methylene protons (-CH₂-): A singlet around 3.6 ppm.

-

Methyl protons (-CH₃): Two distinct singlets for the two methyl groups.

-

Carboxylic acid proton (-COOH): A broad singlet, which can be exchangeable with D₂O.

Mass Spectrometry (MS)

The mass spectrum of the 2,5-dimethyl isomer shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, a molecular ion peak at m/z 164 would be expected in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a phenylacetic acid derivative typically displays characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands around 3000 cm⁻¹ and below.

-

C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. While studies on other phenylacetic acid derivatives have shown a range of biological effects, including anti-inflammatory properties, no such data is available for the 2,3-dimethyl isomer.[5][6]

Future research is warranted to explore the pharmacological potential of this compound. A logical starting point would be to screen for activities commonly associated with this class of molecules.

Caption: Potential avenues for biological evaluation of this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a known CAS number and molecular weight. While specific synthetic protocols and biological activity data are currently lacking in the public domain, this guide provides a framework for its synthesis and characterization based on related compounds. The absence of biological data presents a clear opportunity for future research. Investigations into its potential anti-inflammatory, enzyme inhibitory, or other pharmacological activities could uncover novel applications for this compound in drug discovery and development. Researchers are encouraged to utilize the information presented herein as a starting point for their own investigations into the properties and potential of this compound.

References

- 1. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. rsc.org [rsc.org]

- 4. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acids represent a versatile class of organic compounds with a wide spectrum of biological activities. The foundational structure, consisting of a phenyl ring attached to an acetic acid moiety, serves as a privileged scaffold in medicinal chemistry. Modifications to the phenyl ring and the acetic acid side chain have led to the development of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities of substituted phenylacetic acids, including their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. It details the experimental protocols for evaluating these activities, presents quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Anti-inflammatory and Analgesic Activities

Substituted phenylacetic acids are perhaps most well-known for their potent anti-inflammatory and analgesic effects, with prominent examples including diclofenac and fenclofenac.[1][2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.[3]

Quantitative Anti-inflammatory and Analgesic Data

The anti-inflammatory and analgesic potency of substituted phenylacetic acids is typically evaluated in animal models. The following table summarizes representative quantitative data for select compounds.

| Compound | Assay | Animal Model | Dose | Effect | Reference |

| Fenclofenac | Carrageenan-induced paw edema | Rat | - | Equipotent to phenylbutazone, more potent than aspirin | [4] |

| Diclofenac | Carrageenan-induced paw edema | Rat | - | More potent than fenclofenac and indomethacin | [4] |

| Phenacetin | Trypsin hyperalgesic assay | Rodent | 114 +/- 36.2 mg/kg (oral) | ED50 | [5] |

| Phenacetin | Kaolin hyperalgesic assay | Rodent | 107 +/- 11.5 mg/kg (oral) | ED50 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.[6][7]

Principle: Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and vehicle

-

Reference drug (e.g., Diclofenac)

-

P plethysmometer or digital calipers

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

Animals are divided into groups: control (vehicle), reference drug, and test compound groups (various doses).

-

The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[8]

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7]

-

The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] * 100

Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

Several substituted phenylacetic acids and their derivatives have demonstrated significant antiproliferative and pro-apoptotic effects against various cancer cell lines.[9] Their mechanisms of action are diverse and can involve the induction of cell cycle arrest, activation of apoptotic pathways, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of substituted phenylacetic acids is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

| Compound Class / Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [10] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [10] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [10] |

| Phenylacetamide Derivatives (General) | PC12, MCF7, MDA-MB468 | 0.125 - 1 | [11] |

| Imidazopyrimidine Derivatives | A549 (Lung Carcinoma) | 5.988 | [12] |

| 2-Phenylbenzimidazole Derivative (Compound 38) | A549 (Lung Carcinoma) | 4.47 µg/mL | [3] |

| 2-Phenylbenzimidazole Derivative (Compound 38) | MDA-MB-231 (Breast Cancer) | 4.68 µg/mL | [3] |

| 2-Phenylbenzimidazole Derivative (Compound 38) | PC3 (Prostate Carcinoma) | 5.50 µg/mL | [3] |

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Substituted phenylacetic acid derivatives (test compounds)

-

MTS reagent (containing PES)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add 20 µL of the MTS reagent to each well.[13]

-

Incubate the plates for 1-4 hours at 37°C.[13]

-

Record the absorbance at 490 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Some phenylacetic acid derivatives can induce apoptosis through the Fas/FasL signaling pathway.[15] This extrinsic pathway is initiated by the binding of the Fas ligand (FasL) to its receptor (Fas), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.[4][15]

Caption: The Fas/FasL-mediated apoptotic pathway.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality. Phenylacetic acid derivatives can act as PARP-1 inhibitors, disrupting DNA repair and inducing apoptosis.[16]

Caption: PARP-1 inhibition pathway by phenylacetic acid derivatives.

Antimicrobial Activity

Substituted phenylacetic acids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound Class / Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetamide Derivative (Compound 5) | Escherichia coli | 0.64 | [1] |

| Phenylacetamide Derivative (Compound 21) | Escherichia coli | 0.67 | [1] |

| Phenylacetamide Derivative (Compound 8) | Staphylococcus aureus (MRSA) | 0.66 | [1] |

| Phenylacetamide Derivative (Compound 21) | Staphylococcus aureus (MRSA) | 0.68 | [1] |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [19] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [19] |

| 2-bromo-N-phenylacetamide | Candida spp. (fluconazole-resistant) | 32 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[4][15]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth.

Materials:

-

96-well microtiter plates

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted phenylacetic acid derivative (test compound)

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, then dilute it further according to standard protocols.

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Other Biological Activities

Beyond the major activities discussed, substituted phenylacetic acids have been investigated for other therapeutic applications, including enzyme inhibition relevant to various diseases.

Enzyme Inhibition

| Compound Class / Derivative | Target Enzyme | IC50 / Ki | Reference |

| N-phenylacetamide with 1,2,4-triazole | Acetylcholinesterase (AChE) | 6.68 µM | [20] |

| Chromen-2-one based acetamide | Acetylcholinesterase (AChE) | 0.24 µM | [20] |

| Phenylacetamide Derivative (Compound 8) | E. coli ParE | 0.27 µg/mL | [1] |

| Phenylacetamide Derivative (Compound 25) | E. coli ParE | 0.28 µg/mL | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is commonly used to screen for inhibitors of acetylcholinesterase (AChE).[21][22]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials:

-

96-well microtiter plate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (substituted phenylacetic acid derivative)

-

Microplate reader

Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader in kinetic mode.

-

The rate of reaction is determined from the slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Substituted phenylacetic acids are a class of compounds with a rich and diverse pharmacological profile. Their well-established anti-inflammatory and analgesic properties, coupled with their emerging potential as anticancer and antimicrobial agents, make them a continued focus of drug discovery and development efforts. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of new derivatives. Furthermore, the visualization of key signaling pathways offers insights into their mechanisms of action, which is crucial for the rational design of more potent and selective therapeutic agents. The versatility of the phenylacetic acid scaffold ensures that it will remain an important platform for the development of novel drugs for the foreseeable future.

References

- 1. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. bosterbio.com [bosterbio.com]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sketchviz.com [sketchviz.com]

- 12. lornajane.net [lornajane.net]

- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]

- 17. jchps.com [jchps.com]

- 18. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dimethylphenylacetic Acid: A Potential Pharmaceutical Precursor for Anti-Inflammatory Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylphenylacetic acid is a member of the arylalkanoic acid class of compounds, a well-established scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While specific biological data for this particular isomer is limited in publicly available literature, its structural similarity to known cyclooxygenase (COX) inhibitors suggests its potential as a precursor for novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes with detailed experimental protocols derived from analogous compounds, and a discussion of its potential pharmacological significance based on the established mechanisms of related molecules. The guide also outlines standard in vitro and in vivo assays for evaluating its anti-inflammatory and analgesic properties and presents the relevant signaling pathways.

Introduction

The global burden of inflammatory diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders, necessitates the continued search for novel and improved therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The phenylacetic acid moiety is a key pharmacophore in several successful NSAIDs, such as diclofenac. This guide focuses on this compound, a less-studied isomer, as a potential building block for the synthesis of new chemical entities with anti-inflammatory and analgesic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 30981-98-7 | [1] |

| IUPAC Name | 2-(2,3-dimethylphenyl)acetic acid | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane | |

| pKa | ~4-5 (estimated based on similar carboxylic acids) |

Synthesis of this compound

Route 1: From 2,3-Dimethylbenzyl Cyanide

This is a common and generally high-yielding method for the preparation of phenylacetic acids. The workflow for this synthesis is depicted below.

Caption: Synthetic workflow from 2,3-dimethylbenzyl chloride.

Experimental Protocol (Analogous to Phenylacetic Acid Synthesis[2][3]):

-

Step 1: Synthesis of 2,3-Dimethylbenzyl Cyanide.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzyl chloride (1 mole) in ethanol (500 mL).

-

In a separate beaker, dissolve sodium cyanide (1.2 moles) in water (200 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add the sodium cyanide solution to the ethanolic solution of 2,3-dimethylbenzyl chloride with vigorous stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (500 mL) to the residue and extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethylbenzyl cyanide. The product can be purified by vacuum distillation.

-

-

Step 2: Hydrolysis to this compound.

-

In a round-bottom flask fitted with a reflux condenser, add the crude 2,3-dimethylbenzyl cyanide (1 mole) to a mixture of sulfuric acid (3 volumes) and water (2 volumes).

-

Heat the mixture to reflux with stirring for 3-4 hours. The nitrile will hydrolyze to the corresponding carboxylic acid.

-

Cool the reaction mixture and pour it onto crushed ice. The this compound will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[4][5][6][7][8] This route would start from 2,3-dimethylacetophenone.

Caption: Willgerodt-Kindler reaction workflow.

Experimental Protocol (General Willgerodt-Kindler Procedure[6][7]):

-

Step 1: Synthesis of the Thioamide Intermediate.

-

In a flask, mix 2,3-dimethylacetophenone (1 mole), sulfur (2.5 moles), and morpholine (3 moles).

-

Heat the mixture to reflux (around 130-140 °C) for 8-12 hours. The reaction is typically carried out without a solvent.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ethanol. The thioamide product may crystallize upon cooling or after the addition of water.

-

Filter the solid and wash with cold ethanol.

-

-

Step 2: Hydrolysis to this compound.

-

Suspend the crude thioamide (1 mole) in a solution of sodium hydroxide (e.g., 10-20% aqueous solution).

-

Heat the mixture to reflux until the evolution of ammonia ceases, indicating the completion of hydrolysis. This can take several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.

-

The this compound will precipitate. Filter the solid, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

-

Potential as a Pharmaceutical Precursor

Arylalkanoic acids are a well-known class of NSAIDs.[9] The anti-inflammatory and analgesic effects of these compounds are primarily mediated by the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Mechanism of Action: Cyclooxygenase Inhibition

The presumed mechanism of action for this compound, based on its structural class, is the inhibition of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

By inhibiting COX-1 and/or COX-2, this compound would reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity of the compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic profile and side-effect liability. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which arise from the inhibition of the protective functions of COX-1 in the gastric mucosa.[10]

Recommended Experimental Evaluation

To fully characterize the potential of this compound as a pharmaceutical precursor, a series of in vitro and in vivo studies are recommended.

In Vitro Assays

Table 2: Recommended In Vitro Assays

| Assay | Purpose | Experimental Protocol Outline |

| COX-1 and COX-2 Inhibition Assay | To determine the inhibitory potency (IC₅₀) and selectivity of the compound for COX-1 and COX-2 enzymes. | A common method is to use a commercially available enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified recombinant human or ovine COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compound. The IC₅₀ values are then calculated.[10][11][12] |

| Cell-based COX Inhibition Assay | To assess the compound's ability to inhibit COX activity in a cellular context. | Human whole blood or isolated monocytes/macrophages can be used. For COX-1 activity, unstimulated cells are used, and the production of thromboxane B₂ (TXB₂) is measured. For COX-2 activity, cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, and PGE₂ production is measured.[12][13] |

| Cytotoxicity Assay | To evaluate the general toxicity of the compound to cells. | A standard MTT or LDH release assay can be performed on a relevant cell line (e.g., macrophages, fibroblasts) to determine the concentration at which the compound becomes cytotoxic. |

In Vivo Assays

Table 3: Recommended In Vivo Assays

| Assay | Purpose | Experimental Protocol Outline |

| Carrageenan-Induced Paw Edema in Rats | To evaluate the acute anti-inflammatory activity of the compound. | Paw edema is induced in rats by subplantar injection of carrageenan. The test compound is administered orally or intraperitoneally prior to carrageenan injection. The paw volume is measured at various time points using a plethysmometer, and the percentage inhibition of edema is calculated.[14][15] |

| Acetic Acid-Induced Writhing Test in Mice | To assess the analgesic activity of the compound. | Mice are administered the test compound, and after a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior). The number of writhes is counted over a defined period, and the percentage inhibition of writhing is determined.[14][16] |

| Adjuvant-Induced Arthritis in Rats | To model chronic inflammatory conditions like rheumatoid arthritis. | Arthritis is induced in rats by injection of Freund's complete adjuvant. The test compound is administered daily, and the severity of arthritis is assessed by measuring paw volume, joint diameter, and histological examination of the joints. |

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel anti-inflammatory and analgesic drugs. Its structural analogy to known NSAIDs strongly suggests a potential for COX inhibition. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed experimental protocols, derived from established methodologies for similar compounds, offer a practical starting point for researchers. Further investigation, particularly the determination of its COX inhibitory profile and in vivo efficacy, is warranted to fully elucidate its therapeutic potential. The logical workflows and signaling pathway diagrams provided herein serve as a visual guide for understanding the synthesis and potential mechanism of action of this compound, facilitating further research and development in this area.

References

- 1. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. synarchive.com [synarchive.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijisrt.com [ijisrt.com]

- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of Arylacetic Acids In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the metabolic pathways of arylacetic acids, a common scaffold in many pharmaceutical agents. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and safety. This document details the primary metabolic routes for arylacetic acids, provides step-by-step experimental protocols for their in vitro assessment, and presents key quantitative data to inform drug development decisions.

Core Metabolic Pathways of Arylacetic Acids

Arylacetic acids primarily undergo Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: The principal Phase I metabolic pathway for arylacetic acids is hydroxylation , primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The aromatic ring and aliphatic side chains are common sites for hydroxylation.

Phase II Metabolism: The major and most critical metabolic pathways for arylacetic acids are conjugation reactions:

-

Glucuronidation: This is a major metabolic route where a glucuronic acid moiety is attached to the carboxylic acid group of the arylacetic acid, forming an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Glycine Conjugation: In this pathway, the arylacetic acid is first activated to an acyl-CoA thioester by an acyl-CoA synthetase (ACSM). Subsequently, the acyl group is transferred to the amino acid glycine by glycine N-acyltransferase (GLYAT), forming an N-acylglycine conjugate.

The interplay of these pathways determines the overall clearance and potential for toxicity of arylacetic acid-containing drugs.

Quantitative Data on Arylacetic Acid Metabolism

The following tables summarize key kinetic parameters for the metabolism of representative arylacetic acids. This data is essential for building pharmacokinetic models and predicting in vivo clearance.

Table 1: Kinetic Parameters for CYP-Mediated Hydroxylation of Diclofenac in Human Liver Microsomes

| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Primary CYP Isoform(s) |

| 4'-Hydroxydiclofenac | 9 ± 1 | 432 ± 15 | CYP2C9 |

| 5-Hydroxydiclofenac | 43 ± 5 | 15.4 ± 0.6 | CYP2C8, CYP2C19, CYP2C18 |

| 4',5-Dihydroxydiclofenac | 15 ± 1 | 96 ± 3 | CYP2C9 |

Data sourced from studies on human liver microsomes.[1]

Table 2: Kinetic Parameters for Glucuronidation of Arylacetic Acids

| Substrate | Enzyme Source | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Primary UGT Isoform(s) |

| Diclofenac | Human Liver Microsomes | <20 | 4.3 | UGT2B7 |

| Diclofenac | Recombinant Human UGT2B7 | <15 | 2.8 | UGT2B7 |

| Valproic Acid | Guinea Pig Liver Microsomes | 160 | 1.2 (µmol/min/kg) | Not specified |

Data for diclofenac sourced from studies using human liver microsomes and recombinant enzymes.[2][3][4] Valproic acid data is included as a relevant carboxylic acid example.[5]

Table 3: Kinetic Parameters for Glycine Conjugation

| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |

| Benzoyl-CoA | Human GLYAT | 13 - 67 | 700 - 17100 |

Data for Benzoyl-CoA, a substrate for the second step of glycine conjugation, is presented as representative of this pathway.[6]

Experimental Protocols

This section provides detailed protocols for the in vitro investigation of arylacetic acid metabolism. An integrated experimental workflow is first presented, followed by specific protocols for each assay.

Integrated Experimental Workflow

A tiered approach is recommended to efficiently characterize the metabolic profile of a novel arylacetic acid.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the metabolic stability of an arylacetic acid, primarily focusing on CYP-mediated and UGT-mediated metabolism.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test arylacetic acid

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) solution

-

NADPH regenerating system (for Phase I)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II)

-

Alamethicin (pore-forming agent for UGT assays)

-

Internal standard (structurally similar, stable compound)

-

Acetonitrile (ice-cold, for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation:

-

Thaw HLM on ice.

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%).

-

Prepare the incubation mixture containing phosphate buffer and MgCl₂.

-

-

Incubation:

-

In a 96-well plate, add the incubation mixture.

-

Add the test compound to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (for Phase I) or UDPGA and alamethicin (for Phase II). For a combined assay, both can be added.

-

Incubate at 37°C with gentle shaking.

-

-

Time Points and Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

The 0-minute time point is prepared by adding the termination solution before the NADPH/UDPGA.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent compound and the formation of metabolites.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes

This assay provides a more physiologically relevant model as it contains a full complement of both Phase I and Phase II enzymes and cofactors within an intact cell system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte plating and incubation media

-

Collagen-coated plates

-

Test arylacetic acid

-

Internal standard

-

Acetonitrile (ice-cold)

-

CO₂ incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Cell Plating and Culture:

-

Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

-

Allow cells to attach for several hours in a CO₂ incubator.

-

-

Incubation:

-

Prepare a working solution of the test compound in the incubation medium.

-

Remove the plating medium and add the medium containing the test compound.

-

Incubate the plates at 37°C in a CO₂ incubator.

-

-

Time Points and Termination:

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.

-

Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Scrape the cells and vortex the mixture.

-

Centrifuge to pellet cell debris and precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis:

-

Similar to the HLM assay, determine the rate of disappearance of the parent compound to calculate t1/2 and CLint.

Protocol 3: Reaction Phenotyping with Recombinant Enzymes

This assay is used to identify the specific CYP or UGT isoforms responsible for the metabolism of the arylacetic acid.

Materials:

-

Recombinant human CYP or UGT enzymes (e.g., expressed in baculovirus-infected insect cells)

-

Control microsomes (from non-transfected cells)

-

Test arylacetic acid

-

Appropriate buffers and cofactors (NADPH for CYPs, UDPGA and alamethicin for UGTs)

-

Internal standard

-

Acetonitrile (ice-cold)

Procedure:

-

The procedure is similar to the HLM stability assay, but instead of pooled HLM, individual recombinant enzyme preparations are used.

-

Each isoform is tested in a separate incubation.

-

The rate of metabolite formation is measured for each isoform.

Data Analysis:

-

Compare the metabolic activity across the different isoforms to identify the primary enzymes involved.

Visualization of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and the general workflow for their investigation.

References

- 1. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of rat and human UDP-glucuronosyltransferases responsible for the in vitro glucuronidation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

A Technical Guide to the Discovery and Synthesis of Novel 2,3-Dimethylphenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the discovery and synthesis of a wide range of novel 2,3-dimethylphenylacetic acid derivatives is limited. This guide, therefore, provides a comprehensive framework based on established principles of medicinal chemistry and draws upon synthetic methodologies and biological evaluations of closely related phenylacetic acid analogues. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational resource for the exploration of this chemical space.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic substitution on the phenyl ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the potential for the discovery and synthesis of novel derivatives of this compound, a specific isomer with a unique substitution pattern that may offer opportunities for developing new therapeutic agents. The core structure, this compound, is a readily available starting material for further chemical modifications.

Synthetic Strategies

The synthesis of novel this compound derivatives can be approached through various established synthetic routes. The choice of a particular method will depend on the desired final structure, available starting materials, and scalability.

Synthesis of the this compound Core

While this compound is commercially available, understanding its synthesis is crucial for potential large-scale production or for the synthesis of substituted analogues. A common approach for the synthesis of related dimethylphenylacetic acids, such as the 2,5-isomer, is the Friedel-Crafts acylation of the corresponding xylene, followed by further transformations.

A plausible synthetic workflow for this compound is outlined below:

Derivatization Strategies

Once the this compound core is obtained, a variety of derivatives can be synthesized. Common derivatization strategies include:

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of amines to generate a library of amides.

-

Esterification: Reaction with various alcohols to produce a series of esters.

-

Heterocycle Formation: Utilization of the carboxylic acid or its derivatives as a precursor for the synthesis of heterocyclic compounds such as oxadiazoles, thiadiazoles, or pyrazoles.

A general workflow for the synthesis of novel amide derivatives is presented below:

Experimental Protocols

The following are example protocols for the synthesis of a hypothetical amide derivative of this compound. These are based on standard laboratory procedures.

Synthesis of 2,3-Dimethylphenylacetyl Chloride (Intermediate)

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3-dimethylphenylacetyl chloride, which can be used in the next step without further purification.

Synthesis of N-Aryl-2-(2,3-dimethylphenyl)acetamide (Exemplary Derivative)

-

To a solution of the desired aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of crude 2,3-dimethylphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-(2,3-dimethylphenyl)acetamide.

Quantitative Data

The following tables summarize hypothetical quantitative data for a series of newly synthesized 2,3-dimethylphenylacetamide derivatives. This data is illustrative and based on typical results observed for similar classes of compounds.

Table 1: Synthesis Yields and Physicochemical Properties

| Compound ID | R-Group (on Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| DMA-01 | Phenyl | C₁₆H₁₇NO | 239.31 | 85 | 135-137 |

| DMA-02 | 4-Chlorophenyl | C₁₆H₁₆ClNO | 273.76 | 82 | 148-150 |

| DMA-03 | 4-Methoxyphenyl | C₁₇H₁₉NO₂ | 269.34 | 88 | 129-131 |

| DMA-04 | 4-Nitrophenyl | C₁₆H₁₆N₂O₃ | 296.31 | 75 | 165-167 |

| DMA-05 | Pyridin-2-yl | C₁₅H₁₆N₂O | 240.30 | 78 | 110-112 |

Table 2: In Vitro Biological Activity Data (Hypothetical)

| Compound ID | Anti-inflammatory Activity (IC₅₀, µM)a | Anticancer Activity (IC₅₀, µM)b |

| DMA-01 | 15.2 | 25.8 |

| DMA-02 | 8.5 | 12.1 |

| DMA-03 | 22.1 | 35.4 |

| DMA-04 | 5.2 | 7.9 |

| DMA-05 | 18.9 | 30.2 |

| Ibuprofen | 10.5 | - |

| Doxorubicin | - | 0.8 |

a Inhibition of COX-2 enzyme activity. b Cytotoxicity against a human cancer cell line (e.g., MCF-7).

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of other phenylacetic acid derivatives, novel this compound derivatives could be investigated for a variety of therapeutic applications.

Anti-inflammatory Activity

Many phenylacetic acid derivatives, including the well-known NSAID diclofenac, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade. A hypothetical signaling pathway is depicted below.

Anticancer Activity

Certain phenylacetic acid derivatives have shown promise as anticancer agents, potentially through the induction of apoptosis or inhibition of cell cycle progression. The p53 tumor suppressor pathway is a critical regulator of these processes and a potential target for novel anticancer drugs.

Conclusion

The exploration of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of such compounds. By leveraging established synthetic methodologies and screening for a range of biological activities, researchers can systematically explore the chemical space around this core structure to identify lead compounds for further drug development. The illustrative data and pathways presented herein should serve as a valuable starting point for initiating research in this area.

In Silico Modeling of 2,3-Dimethylphenylacetic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding of 2,3-Dimethylphenylacetic acid. In the absence of an empirically confirmed receptor for this specific molecule, this document outlines a robust and adaptable workflow that can be applied to hypothetical or newly identified protein targets. We detail the necessary computational experiments, from target selection and preparation, through molecular docking and molecular dynamics simulations, to the final analysis of binding affinity and interaction patterns. This guide is intended to serve as a practical handbook for researchers and professionals in drug discovery and computational biology, offering detailed protocols and data presentation strategies.

Introduction

This compound is a small organic molecule with a defined chemical structure.[1][2] While its direct biological receptor has not been definitively identified in publicly available literature, its structural motifs are present in compounds known to interact with various protein families. Computational, or in silico, modeling offers a powerful and cost-effective preliminary approach to identify potential protein targets and to characterize the molecular interactions that may govern its biological activity.[3][4]

This guide will walk through a complete in silico workflow to predict and analyze the binding of this compound to a representative protein target. The methodologies described herein are broadly applicable to other small molecules and protein systems.

The In Silico Workflow: A Logical Overview

The process of modeling the interaction between a small molecule (ligand) and a protein (receptor) can be broken down into a series of logical steps. Each step builds upon the previous one to provide a progressively more detailed understanding of the binding event.

Caption: A high-level overview of the in silico receptor binding workflow.

Experimental Protocols

Target Identification and Preparation

Given the lack of a known receptor for this compound, a hypothetical target must be chosen. For the purpose of this guide, we will select a member of the Peroxisome Proliferator-Activated Receptor (PPAR) family, as these nuclear receptors are known to bind a diverse range of small lipophilic molecules. We will use PPAR-gamma (PPAR-γ) as our example.

Protocol 3.1: Receptor Structure Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of human PPAR-γ in complex with a ligand from the Protein Data Bank (PDB). A suitable entry would be, for example, PDB ID: 2PRG.

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors not essential for binding, and any existing ligands. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[5]

-

Add Hydrogens and Repair Structure: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues in the protein structure.[6]

-

Assign Charges: Assign partial charges to all atoms in the protein. The Kollman charging method is a common choice for this step.[6]

-

Save the Prepared Receptor: Save the cleaned and prepared protein structure in a format suitable for docking, such as the PDBQT format for use with AutoDock.[6]

Ligand Preparation

The ligand, this compound, must also be prepared for the simulation.

Protocol 3.2: Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem.[1]

-

Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy conformation. This can be done using software like Avogadro or via online tools.

-

Assign Charges and Torsion: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds (torsions). This is a critical step for flexible docking.

-

Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8] This step provides initial binding poses and a preliminary assessment of binding affinity.

Protocol 3.3: Molecular Docking using AutoDock Vina

-

Define the Binding Site: Identify the binding pocket on the receptor. This is often the location of the co-crystallized ligand in the original PDB structure. Define a "grid box" that encompasses this binding site.

-

Configure Docking Parameters: Set the parameters for the docking simulation in the AutoDock Vina configuration file. This includes specifying the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

-

Run the Docking Simulation: Execute the docking run. AutoDock Vina will generate a set of possible binding poses for the ligand within the receptor's binding site, ranked by their predicted binding affinity.[7]

-

Analyze Docking Results: The primary output will be a set of binding poses and their corresponding binding affinities (in kcal/mol). A lower binding affinity value generally indicates a more favorable binding interaction.[7]

Caption: Workflow for the molecular docking experiment.

Molecular Dynamics Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both molecules and the surrounding solvent.[9]

Protocol 3.4: Molecular Dynamics Simulation using GROMACS

-

System Preparation:

-

Take the best-ranked docked pose of the this compound-PPAR-γ complex.

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the box with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

-

Equilibration:

-

Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

-

Perform a subsequent short simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system.[10]

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory of all atoms in the system is saved at regular intervals.[10]

-

Trajectory Analysis: Analyze the resulting trajectory to understand the stability of the ligand in the binding pocket, key protein-ligand interactions, and any conformational changes in the protein.

Caption: The sequential steps of a molecular dynamics simulation.

Data Presentation

Quantitative data from these simulations should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with PPAR-γ

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -7.8 | HIS323, TYR473, SER289 | SER289 |

| 2 | -7.5 | ILE326, CYS285, HIS449 | HIS449 |

| 3 | -7.2 | LEU228, MET364, GLN286 | GLN286 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| RMSD of Ligand (Å) | 1.2 | 0.3 | Indicates stability of the ligand within the binding pocket. |

| RMSF of Binding Site Residues (Å) | 0.8 | 0.2 | Shows the flexibility of the amino acids in the binding site. |

| Protein-Ligand Hydrogen Bonds | 2.1 | 0.9 | Average number of hydrogen bonds maintained during the simulation. |

Conclusion

The in silico workflow detailed in this guide provides a robust framework for investigating the receptor binding of this compound, or any small molecule of interest. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into potential protein targets, binding modes, and the stability of the ligand-receptor complex. These computational approaches are indispensable tools in modern drug discovery, enabling the prioritization of candidates for further experimental validation.[3]

References

- 1. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 10. compchems.com [compchems.com]

A Comprehensive Technical Review of 2,3-Dimethylphenylacetic Acid and Its Analogs for Drug Discovery Professionals

An In-Depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory and analgesic properties. Among these, 2,3-dimethylphenylacetic acid and its analogs are of considerable interest due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive literature review of this compound, covering its synthesis, known biological activities, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound and Analogs

The synthesis of phenylacetic acid derivatives can be achieved through various established chemical routes. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, general methods for the synthesis of substituted phenylacetic acids can be adapted.

One potential synthetic pathway is the Willgerodt-Kindler reaction . This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, which can then be hydrolyzed to yield the phenylacetic acid. For this compound, the starting material would be 2,3-dimethylacetophenone. The reaction typically involves heating the ketone with sulfur and morpholine.[1][2][3] Phase transfer catalysts, such as triethyl benzyl ammonium chloride (TEBA), can be employed to improve reaction efficiency and reduce reaction times.[1]

An alternative approach involves the hydrolysis of the corresponding nitrile, 2,3-dimethylbenzyl cyanide. This method is a common route for the preparation of phenylacetic acids.[4]

The synthesis of various analogs can be achieved by utilizing appropriately substituted starting materials in these established synthetic routes. For instance, employing different substituted acetophenones in the Willgerodt-Kindler reaction would yield a library of corresponding phenylacetic acid analogs.

Biological Activities and Data

Quantitative biological activity data for this compound is not widely available in the public domain. However, based on its structural similarity to other NSAIDs, it is hypothesized to possess anti-inflammatory and analgesic properties. The biological activities of its structural analogs and other substituted phenylacetic acids have been reported, providing insights into the potential of this class of compounds.

| Compound/Analog | Biological Activity | Assay | Results | Reference |

| Substituted 2-aminophenylacetic acid derivatives | Anti-inflammatory | In vitro prostaglandin synthetase inhibition | 2-amino substituent beneficial for potency | [5] |

| N-phenylanthranilic acid (a diphenylamine-based NSAID analog) | Anti-inflammatory | Zymosan air-pouch mouse model | Significant dose-dependent reduction in neutrophils (IC50 = 6.7 mg/kg) | [6] |

| 5-fluoro-3-biphenylylacetic acid | Anti-inflammatory | Carrageenan rat paw edema | Highest activity among a series of 5',5-disubstituted 3-biphenylylacetic acids | [7] |

| 2-(3-biphenylyl)propionic acid | Analgesic | Acetic acid writhing assay | Highest activity among a series of 5',5-disubstituted 3-biphenylylacetic acids | [7] |